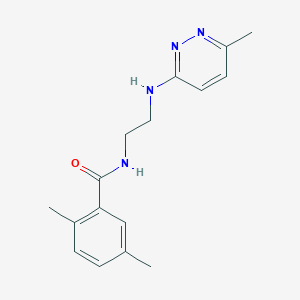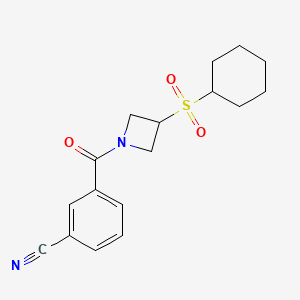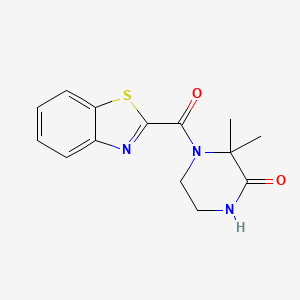
4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
科学的研究の応用
Synthesis and Antimicrobial Activity
This compound has been explored for its antimicrobial properties. For instance, a class of compounds incorporating benzothiazole moiety, akin to 4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one, demonstrates significant antimicrobial activity. Such compounds were synthesized to explore the structure-activity relationship, revealing that electron-withdrawing groups enhance antimicrobial efficacy (Amir, Javed, & Hassan, 2012).
Anticancer Evaluation
Research has also extended into the anticancer domain, where derivatives of benzothiazole, similar to the compound , have been synthesized and evaluated for their potential against cancer cell lines. A study presented a novel series of compounds for in vitro anticancer activity screening, indicating promising results for future therapeutic applications (Prabhu et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have been utilized to study hydrogen-bonding supramolecular architectures. Such research aids in understanding crystal engineering and host-guest chemistry, showcasing the compound's versatility beyond biological applications (Wang et al., 2011).
Corrosion Inhibition
The compound's derivatives have found applications in the field of corrosion science as well. Benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in acidic environments. This study highlights the compound's potential in industrial applications, such as extending the life of metal structures and components (Hu et al., 2016).
将来の方向性
Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including “4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one”.
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to have various biological effects, which suggests that they may interact with their targets in several ways .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities , indicating that they may influence multiple biochemical pathways.
Result of Action
Benzothiazole derivatives have been associated with various biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Thiazole-based compounds are known to modulate the activity of many enzymes involved in metabolism .
Cellular Effects
Some thiazole-based compounds have been found to inhibit the proliferation of certain cancer cells and decrease the activity of certain cytokines . They can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole-based compounds can change over time, and information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
It is known that the effects of thiazole-based compounds can vary with different dosages .
Metabolic Pathways
Thiazole-based compounds are known to interact with various enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
It is known that thiazole-based compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole-based compounds can be directed to specific compartments or organelles .
特性
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-7-8-17(14)12(18)11-16-9-5-3-4-6-10(9)20-11/h3-6H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGQBISFWBVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)
![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)
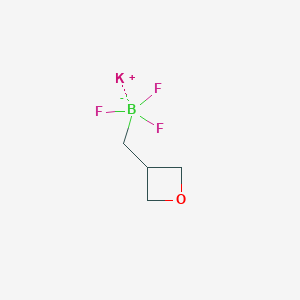
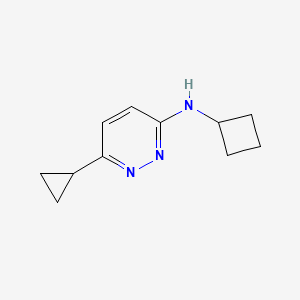

![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)
![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)
